molecular formula C13H12N6 B2459688 (E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine CAS No. 537667-44-0

(E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine

Cat. No. B2459688
CAS RN: 537667-44-0
M. Wt: 252.281
InChI Key: VKZLPWGVEXGHAD-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine, also known as E-3174, is a purine derivative that has been extensively studied for its potential therapeutic benefits. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antiviral and Antimicrobial Activity

Purine derivatives have been extensively studied for their antiviral and antimicrobial properties. For example, Kelley et al. (1989) synthesized a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, showing significant antirhinovirus activity, highlighting the potential of purine derivatives in combating viral infections (Kelley, Linn, & Selway, 1989). Similarly, Braendvang and Gundersen (2007) explored antimycobacterial activities of 6-(2-furyl)-9-(p-methoxybenzyl)purines, indicating their effectiveness against Mycobacterium tuberculosis, an aspect that can be considered for compounds with similar structures (Braendvang & Gundersen, 2007).

Anti-Cancer Agents

Purine analogues have also been identified as potential anti-cancer agents. Yahyazadeh, Pourrostam, & Rabiee (2003) discussed the synthesis of 9-Benzyl-6-aminopurines from 5-Amino-1-benzyl-4-cyanoimidazoles, which are useful in the development of anti-cancer drugs due to their purine base similarities, providing a foundation for future research into similar compounds (Yahyazadeh, Pourrostam, & Rabiee, 2003).

properties

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c1-9-4-2-3-5-10(9)6-18-19-13-11-12(15-7-14-11)16-8-17-13/h2-8H,1H3,(H2,14,15,16,17,19)/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZLPWGVEXGHAD-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322686
Record name N-[(E)-(2-methylphenyl)methylideneamino]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816898
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

537667-44-0
Record name N-[(E)-(2-methylphenyl)methylideneamino]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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